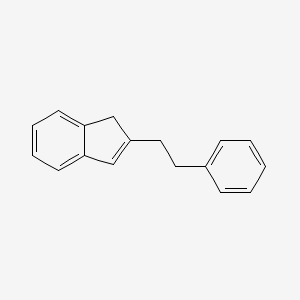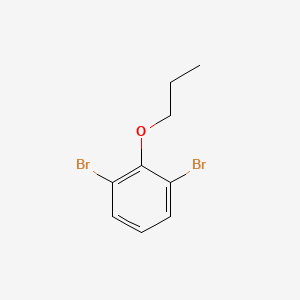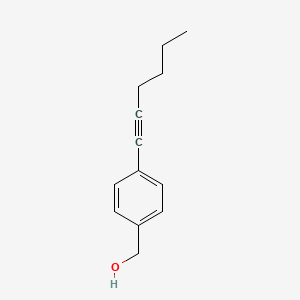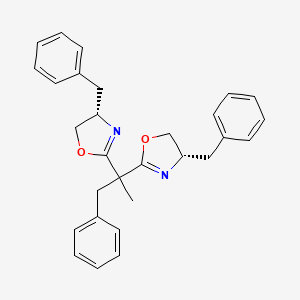
2-(2-Phenylethyl)indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethyl)indene is a chemical compound belonging to the class of benzofurans. It has a molecular formula of C14H12 and is a colorless solid at room temperature. It has a melting point of 97-98 °C and a boiling point of 243-244 °C. 2-(2-Phenylethyl)indene is used in the synthesis of various organic compounds and has been investigated for its biological activity.
作用机制
2-(2-Phenylethyl)indene has been shown to interact with various receptors in the body. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement and reward-related behavior.
Biochemical and Physiological Effects
2-(2-Phenylethyl)indene has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. In addition, it has been shown to increase levels of dopamine in the brain, which can lead to improved cognition and concentration.
实验室实验的优点和局限性
The advantages of using 2-(2-Phenylethyl)indene in lab experiments include its low cost, ease of synthesis, and availability. Its low cost makes it an attractive choice for researchers on a budget. Additionally, its ease of synthesis makes it a convenient choice for researchers looking to quickly synthesize organic compounds. However, there are some limitations to using 2-(2-Phenylethyl)indene in lab experiments. Its low melting point means that it is not suitable for use in high temperature reactions and its low boiling point means that it is not suitable for use in high pressure reactions.
未来方向
Future research on 2-(2-Phenylethyl)indene could focus on its potential therapeutic applications. This could include investigating its potential to treat various neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to explore its potential to treat various cancers. Furthermore, research could be conducted to explore its potential to treat various inflammatory conditions. Finally, research could be conducted to explore its potential to treat various cardiovascular conditions.
合成方法
2-(2-Phenylethyl)indene can be synthesized by the reaction of 2-bromophenylethyl bromide and 2-methoxy-3-nitrobenzaldehyde in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This reaction yields 2-(2-Phenylethyl)indene as the main product.
科学研究应用
2-(2-Phenylethyl)indene has been investigated for its potential biological activity. It has been used in the synthesis of various organic compounds, such as aryloxypropanolamines, which have been studied for their anti-inflammatory properties. In addition, 2-(2-Phenylethyl)indene has been used in the synthesis of aryloxypropanolamines, which have been studied for their anti-cancer activity.
属性
IUPAC Name |
2-(2-phenylethyl)-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)13-15/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METAXSYVQINTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)indene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)







![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)



